molecular formula C33H42O12S3 B8065275 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)

3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)

Cat. No.: B8065275
M. Wt: 726.9 g/mol
InChI Key: DFZDKPJVHVOQIC-UHFFFAOYSA-N
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Description

3-Oxetanemethanol, 3-(4-methylbenzenesulfonate):

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) involves the following steps:

    Reaction of 3-methyl-3-(4-methylbenzenesulfonyl)oxetane with a base: This step involves the reaction of 3-methyl-3-(4-methylbenzenesulfonyl)oxetane with a base such as sodium hydroxide or potassium hydroxide.

    Formation of the intermediate: The reaction produces an intermediate compound.

    Reaction with methanol: The intermediate is then reacted with methanol to form the final product, 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)[][1].

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Controlled temperature and pressure conditions: to facilitate the reactions.

    Purification steps: such as recrystallization or chromatography to obtain the final product with high purity[][1].

Chemical Reactions Analysis

Types of Reactions: 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

    Substitution reactions: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Polymerization reactions: It acts as an initiator in polymerization reactions, forming polymers and copolymers[][1].

Common Reagents and Conditions:

    Nucleophiles: such as amines, alcohols, and thiols are commonly used in substitution reactions.

    Polymerization conditions: typically involve the use of catalysts and controlled temperature to initiate and propagate the polymerization process[][1].

Major Products:

    Substitution products: Depending on the nucleophile used, various substituted oxetane derivatives can be formed.

    Polymers and copolymers: The compound can form a variety of polymers and copolymers with different properties and applications[][1].

Scientific Research Applications

Chemistry:

    Crosslinking agent: Used in the synthesis of high-performance polymers and resins.

    Polymerization initiator: Initiates polymerization reactions to form various polymeric materials[][1].

Biology and Medicine:

Industry:

    High-performance materials: Used in the production of high-performance materials such as coatings, adhesives, and sealants.

    Polyester and polyether synthesis: Involved in the synthesis of polyesters and polyethers for various industrial applications[][1].

Mechanism of Action

Molecular Targets and Pathways:

    Polymerization pathways: The compound initiates polymerization through the formation of reactive intermediates that propagate the polymer chain growth.

    Crosslinking interactions: It forms covalent bonds with other polymer chains, creating a three-dimensional network structure[][1].

Comparison with Similar Compounds

Uniqueness:

    Reactivity: The presence of the methylbenzenesulfonate group in 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) enhances its reactivity in substitution and polymerization reactions.

    Applications: Its unique structure makes it suitable for specific applications in high-performance materials and biocompatible polymers[][1].

Properties

IUPAC Name

oxetan-3-ylmethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H14O4S/c3*1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h3*2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZDKPJVHVOQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2.CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2.CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O12S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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